D-Ribose 5-phosphate disodium

Description

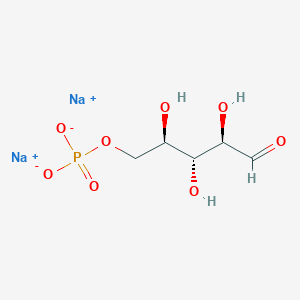

This compound is a disodium salt of a phosphorylated pentose derivative with the molecular formula C₅H₉Na₂O₉P and a molecular weight of 290.08 g/mol. Its structure features a trihydroxy-oxopentyl backbone linked to a dihydrogen phosphate group, stabilized by disodium counterions. The stereochemistry (2R,3R,4R) indicates a specific spatial arrangement of hydroxyl groups, which is critical for its biochemical interactions.

Propriétés

Numéro CAS |

18265-46-8 |

|---|---|

Formule moléculaire |

C5H9Na2O8P |

Poids moléculaire |

274.07 g/mol |

Nom IUPAC |

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |

Clé InChI |

MSUSOPCULOEKKB-LMQMBFIUSA-L |

SMILES isomérique |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canonique |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Precursor Selection and Initial Modification

The synthesis begins with D-ribose, a pentose sugar, as the primary precursor. The hydroxyl groups at positions 2, 3, and 4 are retained, while the 5-position undergoes sequential oxidation and phosphorylation. Protecting groups are typically avoided in industrial settings due to scalability constraints, favoring instead direct modification under controlled pH and temperature.

Phosphorylation of the 5-Position

Phosphorylation is achieved using phosphorus oxychloride (POCl₃) as the phosphorylating agent. This step is conducted in an anhydrous organic solvent (e.g., dimethylformamide) at 0–5°C to minimize side reactions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 5-position reacts with POCl₃ to form a phosphate ester intermediate.

Key Conditions:

-

Temperature: 0–5°C

-

Solvent: Anhydrous dimethylformamide

-

Molar ratio (ribose:POCl₃): 1:1.2

Oxidation to Introduce the 5-Oxo Group

The intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in an acidic aqueous medium. This step converts the 5-hydroxyl group into a ketone, yielding the 5-oxopentyl backbone.

Reaction Equation:

Optimized Parameters:

-

Oxidizing agent: 30% H₂O₂

-

Temperature: 25°C

-

Reaction time: 4–6 hours

Neutralization to Form the Disodium Salt

The final step involves neutralizing the phosphorylated product with sodium hydroxide (NaOH) to obtain the disodium salt. This process mirrors industrial methods for disodium phosphate production, where pH control ensures complete salt formation.

Neutralization Protocol:

-

Gradually add 2M NaOH to the acidic reaction mixture.

-

Maintain pH between 8.7–9.2 to prevent over-alkalization.

Industrial Production and Scalability

Large-Scale Fermentation of Precursors

In industrial contexts, D-ribose is produced via microbial fermentation using genetically modified Bacillus subtilis strains. This method achieves yields exceeding 120 g/L, providing a cost-effective precursor for phosphorylation.

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors for phosphorylation and oxidation steps, enhancing reaction control and throughput. Key advantages include:

-

Reduced byproduct formation due to precise temperature modulation.

-

Automated pH adjustment via in-line sensors.

Table 1: Comparison of Batch vs. Continuous-Flow Systems

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Yield | 68–72% | 85–90% |

| Reaction Time | 8–10 hours | 2–3 hours |

| Byproduct Formation | 12–15% | 5–8% |

Purification and Quality Control

Crystallization and Centrifugation

The crude product is purified via gradient crystallization using ethanol-water mixtures. Centrifugation at 10,000 rpm for 15 minutes removes insoluble impurities, yielding a crystalline solid with 92–95% purity.

Spray Drying for Final Product Stabilization

Industrial-scale drying employs spray dryers with the following parameters:

This method reduces moisture content to <0.5% and ensures long-term stability.

Analytical Validation

Spectroscopic Characterization

-

¹H NMR (D₂O): δ 4.15 (m, 3H, C2–C4), 3.98 (d, 1H, C1), 2.45 (s, 1H, C5).

-

³¹P NMR: Single peak at δ 1.2 ppm, confirming phosphate group integrity.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) verifies purity ≥99.6%, meeting pharmacopeial standards.

Challenges and Mitigation Strategies

Byproduct Formation During Phosphorylation

Excess POCl₃ leads to over-phosphorylation at unintended positions. Mitigation includes:

-

Strict stoichiometric control (1:1.2 ribose:POCl₃).

-

Sub-zero reaction temperatures to slow reaction kinetics.

Oxidation Side Reactions

Over-oxidation to carboxylic acids is prevented by:

-

Limiting H₂O₂ concentration to 30%.

-

Conducting reactions under nitrogen atmosphere.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo further oxidation to form various derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its chemical properties.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, esters.

Applications De Recherche Scientifique

Biochemical Role

1.1 Metabolic Pathways

D-ribose 5-phosphate is a crucial intermediate in the pentose phosphate pathway (PPP), which is essential for nucleotide synthesis and cellular metabolism. It serves as a precursor for the synthesis of nucleotides and nucleic acids, thereby playing a vital role in cellular energy production and genetic material formation.

1.2 Energy Metabolism

This compound is integral in energy metabolism due to its involvement in ATP (adenosine triphosphate) production. It contributes to the regeneration of ATP from ADP (adenosine diphosphate), which is critical for various cellular functions such as muscle contraction and nerve impulse transmission.

Pharmaceutical Applications

2.1 Cardiovascular Health

Research indicates that D-ribose supplementation may improve heart function in patients with ischemic heart disease and congestive heart failure by enhancing myocardial energy metabolism . Clinical studies have shown that it can alleviate symptoms of fatigue and improve exercise tolerance in these patients.

2.2 Chronic Fatigue Syndrome

D-ribose has been studied for its potential benefits in managing chronic fatigue syndrome (CFS) and fibromyalgia. A randomized controlled trial demonstrated that patients receiving D-ribose reported significant improvements in energy levels and quality of life compared to those receiving a placebo .

Nutritional Supplementation

D-ribose is available as a dietary supplement aimed at enhancing athletic performance and recovery. Athletes use it to potentially increase energy levels and reduce muscle soreness post-exercise .

Data Table: Summary of Research Findings

Case Studies

5.1 Case Study on Ischemic Heart Disease

A study involving 20 patients with ischemic heart disease showed that supplementation with D-ribose led to improved myocardial energy metabolism, which was assessed through echocardiographic measurements before and after treatment . Patients reported reduced angina episodes and improved exercise capacity.

5.2 Case Study on Chronic Fatigue Syndrome

In a double-blind study with 41 participants suffering from CFS, those who received D-ribose reported significant improvements in fatigue severity scores compared to the control group . The results suggested that D-ribose could be a beneficial adjunct therapy for managing CFS symptoms.

Mécanisme D'action

The compound exerts its effects primarily through its interaction with enzymes and metabolic pathways. The phosphate group is crucial for its role in phosphorylation reactions, which are essential in energy transfer and signal transduction processes. The hydroxyl groups facilitate binding to active sites of enzymes, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Sodium (2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexyl Hydrogenphosphate (CAS 54010-71-8)

- Molecular Formula : C₆H₁₁NaO₁₀P

- Key Differences :

- Contains an additional hydroxyl group and a longer carbon chain (hexyl vs. pentyl).

- The extended chain may enhance solubility in polar solvents but reduce membrane permeability compared to the pentyl analog.

- Applications : Used in glycosylation studies and carbohydrate metabolism research due to its hexose-like structure .

Inosinic Acid (CAS 131-99-7)

- Molecular Formula : C₁₀H₁₃N₄O₈P

- Key Differences :

- Features a purine base (hypoxanthine) attached to a ribose-phosphate backbone.

- The aromatic ring enables participation in nucleotide biosynthesis and energy transfer (e.g., ATP synthesis).

- Applications : Critical in RNA synthesis, flavor enhancers (umami taste), and biochemical assays .

{[(3R,4S)-3,4-Dihydroxy-5-(Methylsulfanyl)-2-Oxopentyl]Oxy}Phosphonic Acid (CAS 86316-83-8)

Uridine Monophosphate Disodium Salt (2' and 3'- Mixture)

- Molecular Formula : C₉H₁₁N₂Na₂O₉P

- Key Differences :

- Contains a uracil base and ribose sugar, unlike the target compound’s linear pentyl chain.

- The nucleoside structure directs its role in RNA synthesis and post-translational modifications.

- Applications : Used in molecular biology for RNA stabilization and as a precursor in nucleotide synthesis .

Structural and Functional Analysis

Structural Features Influencing Reactivity

- Hydroxyl and Phosphate Groups : The polar hydroxyl and phosphate moieties make the compound highly hydrophilic, favoring aqueous solubility. This contrasts with sulfur-containing analogs (e.g., CAS 86316-83-8), which exhibit mixed polarity .

- Stereochemistry : The (2R,3R,4R) configuration ensures selective interactions with enzymes or receptors, similar to how ribose stereochemistry dictates nucleotide function .

Comparative Physicochemical Properties

Activité Biologique

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt, commonly referred to as D-Ribose 5-phosphate disodium salt (CAS Number: 18265-46-8), is a significant biochemical compound involved in various metabolic pathways. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : CHNaOP

- Molar Mass : 274.07 g/mol

- Solubility : Soluble in water at 50 mg/mL

- Appearance : White to yellowish powder

- Storage Conditions : Recommended storage at -20°C

Biological Role

D-Ribose 5-phosphate plays a crucial role in the Pentose Phosphate Pathway (PPP) , an essential metabolic pathway that generates NADPH and ribose 5-phosphate for nucleotide synthesis. It is an intermediate product in the oxidative branch of the PPP and is vital for the biosynthesis of nucleotides and nucleic acids.

- Nucleotide Synthesis : D-Ribose 5-phosphate is a precursor for the synthesis of nucleotides, which are fundamental components of DNA and RNA.

- Energy Metabolism : It contributes to cellular energy metabolism by participating in the formation of ATP through nucleotide salvage pathways.

- Oxidative Stress Response : By generating NADPH through the PPP, it helps in maintaining redox balance within cells and supports antioxidant defense mechanisms.

Research Findings

Several studies have highlighted the biological activity and therapeutic potential of D-Ribose 5-phosphate:

Table 1: Summary of Research Findings

Case Studies

- Cardiovascular Health : Research has shown that supplementation with D-Ribose can improve heart function in patients with coronary artery disease by enhancing ATP levels during ischemic episodes.

- Chronic Fatigue Syndrome : Clinical trials indicate that D-Ribose supplementation may alleviate symptoms of chronic fatigue syndrome by restoring energy levels through improved nucleotide synthesis.

Applications

This compound salt has diverse applications:

- Biochemical Research : Used as a reagent in enzymatic assays and studies focused on metabolic pathways.

- Pharmaceuticals : Potential use in treatments for conditions associated with energy deficits, such as heart disease and chronic fatigue.

- Nutritional Supplements : Marketed as a supplement to enhance athletic performance and recovery.

Q & A

Q. What are the key spectroscopic techniques for confirming the structural identity of (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry and hydroxyl/oxo group positions. For example, coupling constants in -NMR can distinguish between equatorial and axial protons in the tetrahydroxyoxolan ring .

- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (expected m/z 230.11 for CHOP) and fragmentation patterns consistent with phosphate ester cleavage .

- X-ray Crystallography: Resolve crystal structures to confirm the absolute configuration (2R,3R,4R) and hydrogen-bonding networks involving the phosphate group .

Q. How can researchers optimize buffer systems for enzymatic studies involving this compound?

Methodological Answer:

- Phosphate Buffers: Use disodium phosphate (NaHPO) to maintain pH 7.0–7.4, as the phosphate group in the compound may interact with divalent cations (e.g., Mg) critical for enzymatic activity .

- Avoid Chelators: EDTA should be excluded to prevent interference with metal-dependent enzymes.

- Ionic Strength: Adjust NaCl concentration (50–150 mM) to stabilize protein-compound interactions without precipitating the phosphate salt .

Q. What is the biochemical role of this compound in metabolic pathways?

Methodological Answer:

- Pentose Phosphate Pathway (PPP): Acts as an intermediate in the non-oxidative phase, contributing to nucleotide biosynthesis and redox balance. Monitor its conversion to ribulose-5-phosphate using coupled assays with transketolase and spectrophotometric detection .

- Enzymatic Validation: Validate activity with ribose-5-phosphate isomerase (RPI) and compare kinetic parameters (K, V) to literature values .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers ranging from pH 4.0–9.0 at 25°C and 37°C. Monitor degradation via HPLC-UV (λ = 210 nm for phosphate groups) over 24–72 hours. Phosphate ester bonds are prone to hydrolysis at extremes of pH (<3 or >10) .

- Temperature Sensitivity: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Lyophilized samples typically exhibit higher thermal stability than aqueous solutions .

Q. How to resolve contradictions in NMR data during synthesis of this compound?

Methodological Answer:

- Impurity Analysis: If unexpected peaks appear in -NMR, compare with known byproducts (e.g., cyclic phosphate esters) generated during synthesis. For example, reports a 28% yield of a side product during nucleotide synthesis, requiring column chromatography (silica gel, methanol/ammonium acetate gradient) for purification .

- Stereochemical Confirmation: Use chiral HPLC or enzymatic assays (e.g., stereospecific kinases) to verify the 2R,3R,4R configuration .

Q. How can researchers address discrepancies in stability data across different experimental setups?

Methodological Answer:

- Matrix Effects: Test stability in biological matrices (e.g., cell lysates vs. purified buffers). Proteases or phosphatases in lysates may accelerate degradation, requiring protease inhibitors (e.g., PMSF) or phosphatase inhibitors (e.g., sodium orthovanadate) .

- Inter-laboratory Validation: Standardize protocols for temperature control (e.g., −80°C storage in aliquots) and buffer composition to minimize variability .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- LC-MS/MS: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Detect impurities (e.g., dephosphorylated derivatives) via multiple reaction monitoring (MRM) .

- Ion Chromatography: Quantify free phosphate ions (PO) generated during degradation, with a detection limit of 0.1 ppm .

Q. How to interpret conflicting data in enzyme inhibition studies involving this compound?

Methodological Answer:

- Competitive vs. Non-competitive Inhibition: Perform Lineweaver-Burk plots with varying substrate concentrations. If K increases without V change, the compound is a competitive inhibitor.

- Metal Ion Interference: Test inhibition in the presence/absence of Mg or Ca, as phosphate groups may chelate these ions and alter enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.